(2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid
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Overview
Description
(2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid is an organoboron compound with the molecular formula C7H8BFO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluorine atom at the 2-position and a hydroxymethyl group at the 6-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary target of (2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound affects the SM cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway is to act as a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
It’s known that the compound’s hydrolysis rate is influenced by the ph and the substituents in the aromatic ring . The reaction is considerably accelerated at physiological pH , which could impact the compound’s bioavailability.
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond through the SM cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of the compound is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the reaction of 2-fluoro-6-(hydroxymethyl)phenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid. The reaction conditions generally involve the use of an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent the hydrolysis of reactive intermediates.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: (2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild and tolerant of various functional groups.
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, where the hydroxymethyl group is reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Potassium permanganate, chromium trioxide, and acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: 2-Fluoro-6-carboxyphenylboronic acid.
Reduction: 2-Fluoro-6-methylphenylboronic acid.
Scientific Research Applications
(2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of biaryl compounds via Suzuki-Miyaura coupling.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Comparison with Similar Compounds
Phenylboronic acid: Lacks the fluorine and hydroxymethyl substituents, making it less reactive in certain coupling reactions.
2-Fluoro-6-methoxyphenylboronic acid: Similar structure but with a methoxy group instead of a hydroxymethyl group, affecting its reactivity and applications.
2-Fluoro-6-hydroxyphenylboronic acid: Similar structure but lacks the hydroxymethyl group, influencing its chemical properties and reactivity.
Uniqueness: (2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid is unique due to the presence of both a fluorine atom and a hydroxymethyl group on the phenyl ring. These substituents enhance its reactivity and make it a valuable intermediate in various synthetic applications. The fluorine atom can influence the electronic properties of the compound, while the hydroxymethyl group provides additional functionalization options.
Properties
IUPAC Name |
[2-fluoro-6-(hydroxymethyl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO3/c9-6-3-1-2-5(4-10)7(6)8(11)12/h1-3,10-12H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CITKAVQBGQMNCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1F)CO)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681743 |
Source
|
Record name | [2-Fluoro-6-(hydroxymethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.95 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246633-54-4 |
Source
|
Record name | [2-Fluoro-6-(hydroxymethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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